MF 961 vs. Rufloxacin: Two-Fold Superior Antibacterial Potency in Broth Microdilution Assay
MF 961 was consistently two-fold more active than its structural analog rufloxacin in direct head-to-head in vitro testing against a panel of 622 bacterial strains [1]. This difference was consistent across multiple species and is a quantifiable measure of superior potency.
| Evidence Dimension | Antibacterial Activity (Potency) |
|---|---|
| Target Compound Data | MIC values are generally two-fold lower (more active) |
| Comparator Or Baseline | Rufloxacin |
| Quantified Difference | MF 961 is usually two-fold more active than rufloxacin [1]. |
| Conditions | Broth microdilution assay against 622 bacterial strains including Enterobacteriaceae, Pseudomonas aeruginosa, and Staphylococcus spp. [1] |
Why This Matters
For researchers requiring a more potent quinolone for in vitro studies, MF 961 provides a distinct advantage over rufloxacin, potentially requiring lower concentrations to achieve the same antimicrobial effect.
- [1] Wise R, Andrews JM, Brenwald N. The in-vitro activity of two new quinolones: rufloxacin and MF 961. J Antimicrob Chemother. 1992 Jun;29(6):649-60. doi: 10.1093/jac/29.6.649. PMID: 1324239. View Source
